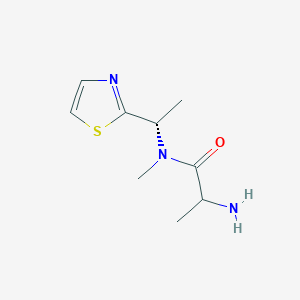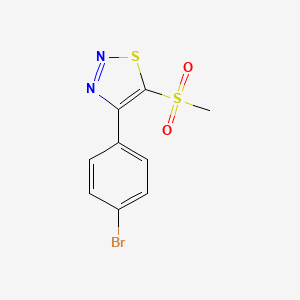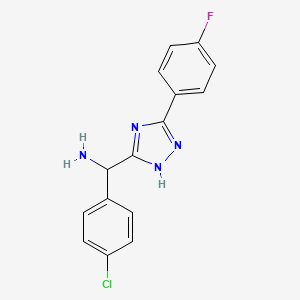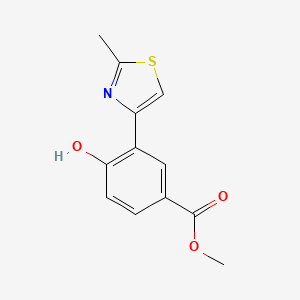
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of 4-chloropyrimidine with 1-(difluoromethyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethyl group enhances its binding affinity and selectivity, making it a potent bioactive molecule. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Evaluated for its antidiabetic and enzyme inhibitory activities.
Uniqueness
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol is unique due to the presence of the difluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H6F2N4O |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
2-[1-(difluoromethyl)pyrazol-4-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6F2N4O/c9-8(10)14-4-5(3-12-14)7-11-2-1-6(15)13-7/h1-4,8H,(H,11,13,15) |
InChI Key |
YEWQXHKUDODDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)C2=CN(N=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)








